REACTION_CXSMILES
|
[Br:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[CH:4][C:3]=1OCC(C)=C.[CH3:14][CH2:15][CH2:16]CCC.[CH:20]([OH:22])=O.O>CN1CCCC1=O.C(OCC)(=O)C>[Br:1][C:2]1[C:20]2[O:22][C:15]([CH3:16])([CH3:14])[CH2:3][C:4]=2[CH:5]=[C:6]([F:8])[CH:7]=1
|
Name
|
solution
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
BrC1=C(C=CC(=C1)F)OCC(=C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Name
|
compound
|
Quantity
|
368 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C(=O)O
|
Name
|
|
Quantity
|
0.2 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 200° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
After washing with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
STIRRING
|
Details
|
stirred at 100° C. overnight
|
Duration
|
8 (± 8) h
|
Type
|
WASH
|
Details
|
after washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the resultant was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
The solvent was distilled away under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel chromatography (hexane/ethyl acetate)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=CC=2CC(OC21)(C)C)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 57% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |